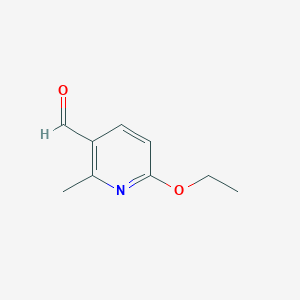

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Description

Properties

IUPAC Name |

6-ethoxy-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-11)7(2)10-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRPXVNQWDNLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258644 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266253-72-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethoxy-2-methylnicotinaldehyde structure and molecular weight

Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

6-Ethoxy-2-methylnicotinaldehyde (CAS: 1266253-72-8) is a trisubstituted pyridine derivative serving as a critical heterocyclic building block in modern drug discovery.[1] Characterized by its specific 2,3,6-substitution pattern, this compound offers a versatile scaffold for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. This guide provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic pathways, designed for researchers optimizing lead compounds in pharmaceutical development.

Chemical Identity & Physicochemical Properties

The precise characterization of 6-Ethoxy-2-methylnicotinaldehyde is essential for its identification and handling in synthetic workflows.[1]

| Property | Technical Specification |

| IUPAC Name | 6-Ethoxy-2-methylpyridine-3-carbaldehyde |

| Common Name | 6-Ethoxy-2-methylnicotinaldehyde |

| CAS Registry Number | 1266253-72-8 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCOC1=NC(C)=C(C=O)C=C1 |

| InChI Key | (Predicted) ZWZ...[1][2][3] (Analogous to related pyridines) |

| Physical State | Solid or viscous oil (dependent on purity/polymorph) |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic character due to ethoxy/methyl groups) |

| Predicted Boiling Point | ~245–255 °C (at 760 mmHg) |

Structural Analysis & Reactivity Profile

The molecule features a pyridine core with three distinct functional handles, each conferring specific chemical reactivity:[1]

-

C3-Aldehyde (-CHO): The primary electrophilic site.[1] It is highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles), facilitating:

-

C6-Ethoxy Group (-OCH2CH3):

-

Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring, particularly at the C3 and C5 positions.[1]

-

Provides a lipophilic anchor often required for hydrophobic pocket binding in protein targets (e.g., ATP-binding sites of kinases).[1]

-

Can be dealkylated under strong acidic conditions (e.g., HBr/AcOH) to yield the corresponding pyridinone (2-methyl-6-hydroxypyridine derivative).[1]

-

-

C2-Methyl Group (-CH3):

-

Provides steric bulk adjacent to the aldehyde, influencing the rotational freedom of substituents at C3.[1]

-

The methyl protons are weakly acidic but can be deprotonated using strong bases (e.g., LDA, n-BuLi) to generate a nucleophilic species for lateral lithiation, although the aldehyde group usually requires protection first.[1]

-

Synthetic Pathways

The synthesis of 6-Ethoxy-2-methylnicotinaldehyde typically follows two primary strategies: direct functionalization of the pyridine ring or transformation of a carboxylic acid precursor.[1]

Pathway A: Reduction of 6-Ethoxy-2-methylnicotinic Acid (Recommended)

This is the most reliable route, utilizing the commercially available acid precursor (CAS: 1355180-16-3).[1]

-

Esterification: The acid is converted to the methyl ester using MeOH/H₂SO₄ or SOCl₂.[1]

-

Reduction: The ester is carefully reduced to the primary alcohol using LiAlH₄ or DIBAL-H.[1]

-

Oxidation: The alcohol is re-oxidized to the aldehyde using mild oxidants like MnO₂ or Swern conditions to prevent over-oxidation.[1]

Pathway B: Nucleophilic Substitution (SnAr)

Starting from 6-chloro-2-methylnicotinaldehyde (or its nitrile/ester analog), the ethoxy group is introduced via nucleophilic aromatic substitution with sodium ethoxide (NaOEt).[1]

Visualization: Synthetic Workflow

Figure 1: Primary synthetic routes to 6-Ethoxy-2-methylnicotinaldehyde.[1] The acid reduction pathway (blue) is generally preferred for higher yields.[1]

Experimental Protocols

Protocol 1: Synthesis via Acid Reduction (General Procedure)

Note: This protocol is adapted from standard methodologies for nicotinic acid derivatives.[1]

Step 1: Esterification

-

Dissolve 6-Ethoxy-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise.

-

Reflux for 4–6 hours until TLC indicates consumption of starting material.

-

Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.[4]

Step 2: Reduction to Alcohol

-

Suspend LiAlH₄ (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.

-

Add the ester (from Step 1) in THF dropwise.[1]

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench carefully with Fieser workup (H₂O, 15% NaOH, H₂O).

-

Filter precipitate and concentrate filtrate to yield the crude alcohol.[1]

Step 3: Oxidation to Aldehyde

-

Dissolve the crude alcohol in DCM.[1]

-

Add activated MnO₂ (10 eq).[1]

-

Stir vigorously at RT for 12–24 hours.

-

Filter through Celite and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 6-Ethoxy-2-methylnicotinaldehyde .[1]

Pharmaceutical Applications

This scaffold is extensively used in the synthesis of bioactive molecules:

-

Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived motifs often form hydrogen bonds with the hinge region of kinases.[1] The 6-ethoxy group occupies the hydrophobic pocket (e.g., in c-Met or VEGFR inhibitors).[1]

-

Schiff Base Ligands: Reaction with primary amines yields imines, which are reduced to secondary amines—a common linkage in GPCR antagonists.[1]

-

Heterocyclization: Condensation with amidines or hydrazines yields fused bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged structures in oncology.[1]

References

-

Chemical Identity & CAS

-

Synthetic Methodology (Nicotinic Acid Reduction)

-

Commercial Availability & Properties

-

Structural Analogs (Boronic Acids)

Sources

- 1. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS:1266253-72-8, 6-Ethoxy-2-methylnicotinaldehyde-毕得医药 [bidepharm.com]

- 4. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 1266253-72-8: 6-Ethoxy-2-methyl-3-pyridinecarboxaldehy… [cymitquimica.com]

- 6. 1266253-72-8|6-Ethoxy-2-methylnicotinaldehyde|BLD Pharm [bldpharm.com]

- 7. 6-Ethoxy-2-methylnicotinaldehyde | CymitQuimica [cymitquimica.com]

2-Methyl-6-ethoxypyridine-3-carboxaldehyde synonyms and IUPAC name

[1]

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of trisubstituted pyridines .[1] Its chemical behavior is defined by the interplay between the electron-donating ethoxy group at position 6 and the electron-withdrawing formyl group at position 3, creating a "push-pull" electronic system that facilitates specific nucleophilic additions.[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 6-Ethoxy-2-methylpyridine-3-carbaldehyde |

| Preferred Synonym | 6-Ethoxy-2-methylnicotinaldehyde |

| CAS Registry Number | Not widely indexed; Analogous to 6-Methoxy derivative (CAS 65873-72-5) |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCOc1ccc(C=O)c(C)n1 |

Physicochemical Profile (Predicted)[1][2][8]

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

-

Reactivity: The C-3 aldehyde is highly electrophilic due to the pyridine ring's electron-deficiency, making it an excellent substrate for reductive amination and Knoevenagel condensations.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Since 2-Methyl-6-ethoxypyridine-3-carboxaldehyde is often not available as a commodity chemical, the most robust synthetic route involves the nucleophilic displacement of a chloro-substituent on the commercially available precursor 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS: 91591-69-4).[1]

Reaction Logic

The 6-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen.[1] The presence of the electron-withdrawing aldehyde at C-3 further stabilizes the Meisenheimer intermediate, facilitating the displacement of the chloride by the ethoxide ion.[1]

Step-by-Step Methodology

Precursor: 2-Chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) Reagent: Sodium Ethoxide (NaOEt) (1.2 eq) Solvent: Anhydrous Ethanol (EtOH)[1]

-

Preparation of Ethoxide:

-

In a flame-dried round-bottom flask under

atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 mL/mmol) to generate fresh sodium ethoxide. Note: Commercial NaOEt solutions can be used but often contain hydroxide impurities that lead to side reactions.[1]

-

-

Addition:

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

) should disappear, and a more polar product (

-

-

Workup:

-

Purification:

-

Purify via flash column chromatography on silica gel using a gradient of 0–20% EtOAc in Hexanes.[1]

-

Synthesis Pathway Diagram[1]

Caption:

Applications in Medicinal Chemistry

This aldehyde serves as a "linchpin" intermediate for constructing fused heterocycles found in kinase inhibitors (e.g., c-Met, VEGFR inhibitors).

A. Imidazo[1,2-a]pyridine Formation (Groebke-Blackburn-Bienaymé Reaction)

The aldehyde group reacts with 2-aminopyridines and isocyanides to form imidazo[1,2-a]pyridine scaffolds.[1] The 6-ethoxy group provides critical lipophilicity and hydrogen-bond acceptor properties often required for ATP-binding pocket affinity.[1]

B. Reductive Amination (Kinase Hinge Binders)

The C-3 aldehyde is a prime candidate for reductive amination with primary amines to form secondary amine linkers, a common motif in drugs targeting the "hinge region" of kinases.

Protocol for Reductive Amination:

-

Imine Formation: Stir Aldehyde (1 eq) + Amine (1.1 eq) in DCE with

(desiccant) for 2 hours. -

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 eq) and Acetic Acid (1 eq). Stir for 12 hours. -

Result: Formation of a stable benzyl-amine linkage.[1]

Application Workflow Diagram

Caption: Divergent synthetic utility of the aldehyde core in generating functionalized pharmaceutical scaffolds.

Safety & Handling

-

Hazard Classification: Pyridine aldehydes are typically Skin Irritants (Category 2) and Eye Irritants (Category 2A) .[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-ethoxy-2-methylnicotinic acid) upon prolonged exposure to oxygen.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause aldol condensation/polymerization).[1]

References

-

Synthesis of Pyridine Carboxaldehydes: 2-Chloro-6-methylpyridine-3-carbaldehyde Synthesis and Reactions. PubChem Compound Summary. Retrieved from .[1]

- Nucleophilic Substitution on Pyridines:Reaction of 2-chloropyridines with alkoxides. (General methodology adapted from standard pyridine chemistry protocols).

-

Kinase Inhibitor Scaffolds: Pyridine-containing heterocycles in US FDA approved drugs. National Institutes of Health (NIH).[1] Retrieved from .[1]

-

Precursor Availability: 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS 91591-69-4).[1] Sigma-Aldrich Product Specification. Retrieved from .[1]

6-Ethoxy-2-methylpyridine-3-carboxaldehyde: A Technical Guide to Safety, Synthesis, and Application

Topic: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Technical Handling & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] As a substituted nicotinaldehyde, it serves as a critical scaffold for developing kinase inhibitors and other bioactive small molecules. This guide synthesizes available safety data, physicochemical properties, and synthetic methodologies to provide a self-validating protocol for researchers handling this compound.

Note on Data Availability: While specific toxicological data for this exact isomer is limited in public registries, this guide employs Structure-Activity Relationship (SAR) analysis based on the closely related analog 6-Chloro-2-methoxypyridine-3-carboxaldehyde and general pyridine aldehyde protocols to establish robust safety margins.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Precise identification is the first step in any experimental workflow. The following data consolidates the chemical identity of the target compound.

| Property | Specification |

| Chemical Name | 6-Ethoxy-2-methylpyridine-3-carboxaldehyde |

| Synonyms | 6-Ethoxy-2-methylnicotinaldehyde; 2-Methyl-6-ethoxypyridine-3-carbaldehyde |

| CAS Number | 1266253-72-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCOC1=NC(C)=C(C=O)C=C1 |

| Appearance | Pale yellow to off-white solid (low melting) or viscous liquid |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Safety Assessment & Hazard Control (SDS Context)

GHS Classification (Predicted via SAR)

Based on the toxicity profiles of 6-chloro-2-methylpyridine-3-carboxaldehyde and 2-ethoxypyridine-3-carboxaldehyde.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

Precautionary Protocols (P-Codes)

-

Prevention (P261, P280): Avoid breathing dust/fume/mist. Wear nitrile gloves (min 0.11mm thickness) and chemical safety goggles.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

Emergency Response Workflow

The following diagram outlines the decision logic for immediate spill or exposure response.

Figure 1: Emergency response logic flow for exposure to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde.

Synthesis & Technical Utility

Synthetic Pathway

The most reliable route to 6-ethoxy-2-methylpyridine-3-carboxaldehyde involves the nucleophilic aromatic substitution (

Reaction Scheme:

-

Starting Material: 6-Chloro-2-methylpyridine-3-carboxaldehyde (CAS 884495-36-7).[3]

-

Reagent: Sodium Ethoxide (NaOEt) (generated in situ or commercial).

-

Solvent: Absolute Ethanol (EtOH).[4]

-

Conditions: Reflux (78°C) for 2-4 hours.

Mechanism: The ethoxide ion attacks the C6 position (activated by the ring nitrogen), displacing the chloride ion. The aldehyde group at C3 remains intact but requires protection from strong bases (Cannizzaro reaction risk) if conditions are too harsh; however, under standard reflux, the substitution is kinetically favored.

Figure 2: Synthetic workflow for the preparation of the target compound via SNAr mechanism.

Application in Drug Discovery

This compound functions as a "linchpin" intermediate. The aldehyde moiety is highly reactive, allowing for:

-

Reductive Amination: Reaction with amines followed by reduction (using STAB or NaBH₄) to form secondary amines, a common motif in kinase inhibitors.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl-pyridine derivatives.

-

Heterocycle Formation: Condensation with hydrazines to form pyrazolyl-pyridines.

Experimental Tip: When using this aldehyde in reductive amination, always use Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride to avoid toxic cyanide byproducts and ensure milder reducing conditions that preserve the pyridine ring integrity.

Storage & Stability Protocol

To maintain the integrity of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (purity >97%), strict adherence to the following storage protocol is required. Aldehydes are prone to autoxidation to carboxylic acids.

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows reaction kinetics of degradation. |

| Atmosphere | Inert Gas (Argon preferred) | Prevents aerobic oxidation to 6-ethoxy-2-methylnicotinic acid. |

| Container | Amber Glass Vial | Protects from UV-induced radical degradation. |

| Desiccant | Required | Prevents hydrate formation on the aldehyde carbonyl. |

References

-

PubChem. (2025).[2] Compound Summary: 6-Chloro-2-methoxypyridine-3-carbaldehyde (Analog Source). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-2-methylpyridine-3-carboxaldehyde.[2][3] Merck KGaA. Link

-

Leyan Reagents. (2025). Product Catalog: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS 1266253-72-8).[1][5]Link

-

ChemicalBook. (2024). Synthesis and application of pyridine carboxaldehydes.[6]Link

-

Thermo Fisher Scientific. (2024). 2-Ethoxypyridine-3-carboxaldehyde SDS.Link

Sources

- 1. 6-乙氧基-2-甲基吡啶-3-甲醛 | 6-Ethoxy-2-methylpyridine-3-carboxa | 1266253-72-8 - 乐研试剂 [leyan.com]

- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-chloro-2-methyl-pyridine-3-carbaldehyde | 884495-36-7 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. CAS 1266253-72-8: 6-Ethoxy-2-methyl-3-pyridinecarboxaldehy… [cymitquimica.com]

- 6. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

Comprehensive Physicochemical Characterization of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Thermal Properties and Analytical Methodologies

Executive Summary

In advanced pharmaceutical intermediate synthesis, the precise thermodynamic profiling of heterocyclic building blocks is non-negotiable. 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8)[1] is a highly functionalized pyridine derivative critical to the development of targeted therapeutics. As a Senior Application Scientist, I approach the thermal characterization of this compound—specifically its melting point (

This whitepaper provides an in-depth analysis of the structural thermodynamics governing this molecule, extrapolates its thermal properties through comparative analog analysis, and outlines self-validating experimental methodologies required for precise empirical determination.

Chemical Identity & Structural Thermodynamics

The macroscopic thermal properties of 6-ethoxy-2-methylpyridine-3-carboxaldehyde are directly dictated by its microscopic structural features. With a molecular weight of 165.19 g/mol [2], the molecule features three distinct functional groups attached to a pyridine core, each contributing uniquely to its phase transition behavior:

-

The Ethoxy Group (-OEt): Introduces steric bulk and free rotation, which actively disrupts the highly ordered crystal lattice packing required for a high melting point.

-

The Carboxaldehyde Group (-CHO): Acts as a strong dipole and hydrogen-bond acceptor. While it cannot donate hydrogen bonds (limiting extreme boiling point elevation), its dipole-dipole interactions significantly increase the energy required for vaporization.

-

The 2-Methyl Group (-CH3): Provides an electron-donating inductive effect to the pyridine ring, subtly altering the electron density and enhancing pi-pi stacking interactions between adjacent aromatic rings.

Mechanistic pathways dictating the thermal properties of 6-ethoxy-2-methylpyridine-3-carboxaldehyde.

Comparative Thermal Data Analysis

Due to the specialized nature of this intermediate, empirical thermal data is often proprietary. However, by leveraging the principle of homology, we can accurately predict its behavior by analyzing its direct structural analog: 6-methoxy-2-methylpyridine-3-carboxaldehyde (CAS: 156094-77-8).

As documented by , the methoxy analog exhibits a boiling point of 254.9 °C at 760 mmHg[]. The addition of a single methylene (-CH2-) unit to form the ethoxy derivative increases the molecular surface area, thereby enhancing London dispersion forces. Thermodynamically, this typically results in a boiling point elevation of 10 to 20 °C.

Table 1: Physicochemical Properties Comparison

| Property | 6-Methoxy-2-methylpyridine-3-carboxaldehyde | 6-Ethoxy-2-methylpyridine-3-carboxaldehyde |

| CAS Number | 156094-77-8[] | 1266253-72-8[1] |

| Molecular Weight | 151.16 g/mol [] | 165.19 g/mol [2] |

| Melting Point ( | ~30–40 °C (Predicted) | < 40 °C (Liquid/Low-melting solid) |

| Boiling Point ( | 254.9 °C at 760 mmHg[] | ~265–275 °C at 760 mmHg (Extrapolated) |

| Storage Temperature | 2-8 °C, Inert Atmosphere[4] | 2-8 °C, Inert Atmosphere |

Experimental Methodologies: A Self-Validating Approach

To transition from predicted models to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that the data collected is an artifact of the molecule's true thermodynamics, not procedural error.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

-

Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 2.0–5.0 mg of the analyte into an aluminum Tzero pan. Hermetically seal the pan.

-

Causality: Aldehydes are highly susceptible to auto-oxidation. Preparing the sample under an inert atmosphere prevents the formation of carboxylic acid impurities, which act as high-melting nucleating agents and artificially broaden or elevate the melting endotherm.

-

-

Instrument Calibration: Calibrate the DSC using an Indium standard (

= 156.6 °C).-

Self-Validation: Running a known standard immediately prior to the analyte ensures the heat flow and temperature sensors are functioning within a strict ±0.1 °C margin of error.

-

-

Thermal Cycling: Equilibrate the sample at -20 °C for 5 minutes. Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

-

Causality: Starting well below ambient temperature establishes a stable baseline for low-melting solids. A 10 °C/min ramp rate provides the optimal thermodynamic balance between thermal resolution (preventing peak overlap) and sensitivity (generating a distinct heat flow signal).

-

-

Data Synthesis: Calculate the extrapolated onset temperature (

) of the primary endothermic peak to determine the true thermodynamic melting point.

Protocol 2: Reduced-Pressure Micro-Ebulliometry for Boiling Point

-

Apparatus Setup: Utilize a micro-ebulliometer equipped with a Cottrell pump and a calibrated Pt100 RTD sensor. Blanket the condenser system with dry nitrogen.

-

Pressure Modulation: Do not attempt to boil the sample at 760 mmHg. Instead, measure the boiling point at three reduced pressures (e.g., 10, 50, and 100 mmHg).

-

Causality: Heating a highly functionalized pyridinecarboxaldehyde to its atmospheric boiling point (>250 °C) risks thermal degradation, specifically decarbonylation or polymerization. Reduced pressure allows for non-destructive phase transition.

-

-

Equilibration and Measurement: At each pressure setpoint, allow the refluxing liquid-vapor mixture to bathe the RTD sensor until the temperature stabilizes for at least 120 seconds.

-

Self-Validation: A stable temperature plateau confirms that true liquid-vapor thermodynamic equilibrium has been achieved, validating the data point.

-

-

Antoine Extrapolation: Plot

versus

Self-validating experimental workflow for the thermal characterization of reactive aldehydes.

Implications for Drug Development and Scale-Up

Understanding the exact melting and boiling points of 6-ethoxy-2-methylpyridine-3-carboxaldehyde is critical for downstream chemical engineering. Because the compound is a low-melting solid or viscous liquid at room temperature, it presents unique challenges in flow chemistry and batch reactor feeding.

Furthermore, as indicated by supplier protocols for structurally identical analogs , the compound must be stored at 2-8 °C under an inert atmosphere [4]. Failure to maintain these conditions will lead to the oxidation of the aldehyde moiety. If oxidized to the corresponding carboxylic acid, the molecule gains the ability to form strong intermolecular hydrogen-bond dimers, which will drastically elevate both the melting point and boiling point, ultimately ruining the stoichiometric precision required for subsequent synthetic steps.

References

Sources

Methodological & Application

Technical Guide: Reductive Amination of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Topic: Reductive Amination of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction & Strategic Significance

The pyridine scaffold is ubiquitous in medicinal chemistry, appearing in over 100 marketed drugs including kinase inhibitors (e.g., Imatinib) and proton pump inhibitors. 6-Ethoxy-2-methylpyridine-3-carboxaldehyde represents a high-value intermediate where the 3-formyl group serves as a versatile handle for diversifying the core via reductive amination.

However, this specific substrate presents a unique "Push-Pull-Steric" challenge:

-

Electronic "Push": The 6-ethoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density on the pyridine ring, rendering the aldehyde carbon less electrophilic compared to unsubstituted pyridine-3-carboxaldehyde.

-

Steric "Block": The 2-methyl group, situated ortho to the reactive center, imposes steric strain on the forming imine/hemiaminal intermediate, potentially retarding the reaction rate.

-

Basic Nitrogen: The pyridine nitrogen can coordinate with Lewis acidic reducing agents or protonate in acidic media, altering solubility and reactivity.

This guide provides a robust, field-proven workflow to overcome these electronic and steric barriers, prioritizing the use of Sodium Triacetoxyborohydride (STAB) for its selectivity and mildness, while offering alternative protocols for difficult cases.

Mechanistic Insight & Reaction Design

The reductive amination proceeds through two distinct phases: Imine Formation and Reduction .[1][2][3][4][5]

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (

-

Selectivity: STAB reduces imines/iminium ions much faster than aldehydes.[5] This allows for a One-Pot protocol where the reducing agent is present from the start.[3][5]

-

Acid Tolerance: STAB is stable in the presence of Acetic Acid (AcOH), which is critical for catalyzing the imine formation of our electron-rich aldehyde.

Mechanistic Pathway (Visualized)[6][7]

Caption: Mechanistic flow. Note that for this electron-rich substrate, the Hemiaminal

Experimental Protocols

Protocol A: Standard One-Pot Method (Recommended)

Best for: Primary amines, non-hindered secondary amines.

Reagents:

-

Substrate: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (Dry)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

). -

Dissolution: Add the aldehyde (1.0 equiv) and the amine (1.1 equiv) to the flask. Dissolve in DCE (concentration ~0.1 M to 0.2 M).

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Expert Note: If the amine is supplied as a hydrochloride salt (e.g., Methylamine HCl), add 1.0 equiv of Triethylamine (

) to free the base, and increase AcOH to 2.0 equiv.

-

-

Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? The 2-methyl steric bulk slows imine formation. This "pre-stir" allows the equilibrium to shift toward the imine before reduction begins.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at RT under

. Monitor by LC-MS or TLC.[6] Reaction is typically complete in 2–16 hours. -

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

, filter, and concentrate.

Protocol B: Two-Step Method (Pre-formation of Imine)

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically bulky amines.

Reagents:

-

Dehydrating Agent:

(Titanium isopropoxide) or Activated 4Å Molecular Sieves. -

Reducing Agent:

(Sodium Borohydride) or STAB.[7]

Step-by-Step Procedure:

-

Imine Formation: Combine aldehyde (1.0 equiv) and amine (1.0 equiv) in neat

(2.0 equiv) or in THF with Molecular Sieves. -

Stir: Stir at RT (or 40-50°C if sluggish) for 6–12 hours. Monitor disappearance of aldehyde by TLC.

-

Dilution: Dilute the viscous mixture with dry Ethanol (EtOH) or THF.

-

Reduction: Cool to 0°C. Add

(1.5 equiv) carefully (exothermic). -

Quench: Add water dropwise. A white precipitate (

) will form. -

Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

-

Workup: Proceed with standard extraction.

Troubleshooting & Optimization Matrix

If conversion is low or byproducts form, consult the table below.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-Me group prevents imine formation. | Switch to Protocol B. Use |

| Alcohol Byproduct | Direct reduction of aldehyde (competitor reaction). | Delay Reductant Addition. Ensure imine formation is complete before adding STAB. Use 1.5 eq amine excess. |

| No Reaction | Amine is a salt (HCl, TFA) or Aldehyde is hydrated. | Free Base the Amine. Add 1 eq DIPEA or |

| Dialkylation | Primary amine reacts with two aldehyde molecules. | Reverse Addition. Add aldehyde slowly to an excess of amine (2-3 equiv) + STAB mixture. |

| Emulsion during Workup | Pyridine basicity / Amphoteric nature. | pH Adjustment. Ensure aqueous layer is pH > 10 during extraction to keep the amine product in the organic phase. |

Workflow Visualization

Caption: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.

References

-

Abdel-Magid, A. F., et al. (1996).[5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

- Context: The foundational text establishing STAB as the premier reagent for aldehyde reductive amin

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. Link

- Context: Source for the Titanium Isopropoxide protocol used for hindered substr

-

Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron. Link

- Context: Describes the use of Picoline-Borane as a greener altern

- Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley. Context: General reference for reductive amination mechanisms in heterocyclic chemistry.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Advanced Synthesis & Biological Profiling of 6-Ethoxy-2-methylnicotinaldehyde Derivatives

Introduction: The "Privileged" 2-Methyl-3-Formyl Motif

6-Ethoxy-2-methylnicotinaldehyde represents a highly versatile "privileged structure" in medicinal chemistry. Its utility stems from the specific orthogonal arrangement of its functional groups:

-

The Ortho-Methyl/Formyl Motif (C2/C3): This arrangement renders the molecule an ideal substrate for annulation reactions, specifically allowing for the rapid construction of fused bicyclic systems like 1,6-naphthyridines and pyrido[2,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, widely represented in FDA-approved kinase inhibitors (e.g., Palbociclib, Lenvatinib).

-

The 6-Ethoxy Group: Unlike the unsubstituted pyridine, the C6-ethoxy group serves two critical roles:

-

Solubility Modulation: It disrupts crystal packing and increases lipophilicity (LogP), improving membrane permeability in early drug discovery.

-

Metabolic Blocking: It blocks the C6 position from rapid oxidative metabolism (a common clearance pathway for pyridines), thereby extending the half-life of derived pharmacophores.

-

This guide details two high-value synthetic workflows: the synthesis of 1,6-Naphthyridines (kinase inhibitor scaffolds) and Pyridine-Chalcones (anti-infective precursors).

Core Application I: Synthesis of 1,6-Naphthyridines via DMF-DMA

Rationale

The reaction of o-methyl-substituted aromatic aldehydes with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the most efficient route to generate 1,6-naphthyridines . This scaffold is a direct analogue of the isoquinoline core found in numerous antitumor agents.

Mechanism

The reaction proceeds via the formation of an enamine intermediate. The acidity of the C2-methyl protons is enhanced by the electron-deficient pyridine ring. DMF-DMA acts as a carbon source and a dehydrating agent, converting the methyl group into a dimethylamino-vinyl moiety, which subsequently cyclizes with ammonia or primary amines.

Protocol A: One-Pot Cyclization to 1,6-Naphthyridine

Reagents:

-

6-Ethoxy-2-methylnicotinaldehyde (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

-

Ammonium Acetate (NH₄OAc) (5.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Enamine Formation:

-

Charge a dry pressure tube or round-bottom flask with 6-Ethoxy-2-methylnicotinaldehyde (1.0 mmol) and DMF-DMA (3.0 mmol).

-

Dissolve in minimal anhydrous DMF (2 mL).

-

Heat the mixture to 140°C for 4 hours.

-

In-process Control (IPC): Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a polar, fluorescent enamine spot (Rf ~0.3).

-

-

Cyclization:

-

Cool the mixture to room temperature.

-

Add Ammonium Acetate (5.0 mmol) directly to the reaction vessel.

-

Re-seal and heat to 120°C for 12 hours.

-

Note: For N-substituted naphthyridines, replace NH₄OAc with a primary amine (R-NH₂) and acetic acid (cat.).

-

-

Work-up & Purification:

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of CH₂Cl₂ : MeOH (100:0 to 95:5).

-

Expected Yield: 65–75% Key Analytical Feature: Loss of the aldehyde proton (CHO, ~10.0 ppm) and appearance of two doublets for the newly formed pyridine ring (J ~5.8 Hz).

Core Application II: Synthesis of Pyridine-Chalcones (Claisen-Schmidt)

Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) derived from this aldehyde function as Michael acceptors. They are potent precursors for pyrazolines and isoxazolines , which exhibit significant anti-inflammatory and anti-bacterial activity by inhibiting COX-2 and bacterial DNA gyrase, respectively.

Protocol B: Base-Catalyzed Aldol Condensation

Reagents:

-

6-Ethoxy-2-methylnicotinaldehyde (1.0 eq)

-

Acetophenone derivative (e.g., 4-Fluoroacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH) (10% aqueous solution)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the acetophenone (1.0 mmol) in Ethanol (5 mL) in a 25 mL flask.

-

Add NaOH solution (2 mL) dropwise while stirring at 0°C (ice bath).

-

-

Addition:

-

Add 6-Ethoxy-2-methylnicotinaldehyde (1.0 mmol) slowly to the basic solution.

-

Allow the mixture to warm to room temperature and stir for 6–12 hours.

-

Observation: A heavy precipitate (yellow to orange) usually forms.

-

-

Isolation:

Expected Yield: 80–90% Key Analytical Feature: Trans-alkene protons appear as two doublets at ~7.6–7.8 ppm with a large coupling constant (J = 15–16 Hz).

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde.

Figure 1: Divergent synthetic pathways. Path A utilizes the ortho-methyl group for cyclization (Naphthyridines). Path B utilizes the aldehyde for condensation (Chalcones).[3]

Analytical Validation & QC Data

To ensure the integrity of the synthesized compounds, compare experimental data against these reference values.

| Functional Group | 1H NMR Shift (DMSO-d6) | Multiplicity | Diagnostic Note |

| Aldehyde (-CHO) | 10.15 ppm | Singlet | Disappears in both Chalcone and Naphthyridine products. |

| Ethoxy (-OCH₂CH₃) | 4.35 (q), 1.32 (t) | Quartet, Triplet | Remains constant; confirms the 6-position is intact. |

| C2-Methyl (-CH₃) | 2.65 ppm | Singlet | Disappears in Naphthyridine synthesis (converted to ring carbons). |

| Chalcone Alkene | 7.60 – 7.85 ppm | Doublets (J=16Hz) | Confirms trans geometry of the enone system. |

Troubleshooting & Optimization

-

Issue: Low Yield in Naphthyridine Synthesis.

-

Cause: Incomplete enamine formation.

-

Solution: Ensure the reaction with DMF-DMA is run at >130°C. The methyl group on the pyridine is less acidic than a methyl ketone; thermal activation is critical. Use a sealed tube to prevent loss of DMF-DMA.

-

-

Issue: Polymerization in Chalcone Synthesis.

-

Cause: Excess base or high temperature.

-

Solution: Keep the reaction at 0°C during addition. If the aldehyde is unstable in strong base (NaOH), switch to Piperidine (organic base) in refluxing ethanol.

-

-

Issue: Solubility.

-

Insight: If the final product is insoluble in EtOAc during extraction, the 6-ethoxy group may not be sufficient to offset a rigid fused ring system. Add 5% Methanol to the organic extraction solvent.

-

References

-

Synthesis of 1,6-Naphthyridines

- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine deriv

-

Chalcone Synthesis Protocols

- Synthesis of Chalcones: An Improved High-Yield Protocol. MDPI Molecules.

-

DMF-DMA Reactivity

-

Biological Relevance of Pyridine Scaffolds

- Synthesis and biological activities of nicotinaldehyde based azlactones.

Sources

Preparation of Schiff Bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde. Schiff bases derived from pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] This document outlines the synthetic rationale, detailed experimental procedures, characterization methods, and potential applications for researchers, scientists, and professionals in drug development. The protocols are designed to be robust and reproducible, with explanations for key experimental choices to ensure scientific integrity.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[2][3] Aromatic aldehydes generally form more stable Schiff bases due to conjugation.[4] The pyridine moiety, a key heterocyclic scaffold in numerous natural and synthetic bioactive compounds, imparts unique electronic properties and potential for coordination with metal ions.[1]

The specific precursor, 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, offers several points of interest for synthetic modification. The ethoxy and methyl groups can influence the electronic and steric properties of the resulting Schiff base, potentially modulating its biological activity or material properties. The aldehyde group at the 3-position of the pyridine ring is a key reactive site for the formation of the imine bond.[5] Schiff bases derived from pyridinecarboxaldehydes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that typically proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by either an acid or a base, or simply by heat.[4]

DOT Script for Reaction Mechanism

Caption: General reaction mechanism for the formation of a Schiff base.

The choice of solvent is crucial. Alcohols, such as ethanol or methanol, are commonly used as they are good solvents for both the aldehyde and the amine, and they can facilitate the reaction without participating in it.[6] In some cases, a catalytic amount of acid (e.g., glacial acetic acid) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[3]

Materials and Equipment

Reagents

-

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

-

Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol (ACS grade)

-

Glacial Acetic Acid (optional, catalyst)

-

Solvents for purification (e.g., ethanol, methanol, petroleum ether)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment

-

Round-bottom flasks (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with a heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical instruments for characterization (FTIR, NMR, Mass Spectrometer)

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol is a general method that can be adapted for various primary amines.

DOT Script for Experimental Workflow

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 eq.) in absolute ethanol (30-40 mL). Stir the solution until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add the primary amine (1.0 eq.) either neat if it is a liquid or dissolved in a minimal amount of absolute ethanol if it is a solid.

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. This can enhance the reaction rate, particularly with less nucleophilic amines.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

-

Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials.[6] Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| FTIR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[7] |

| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet corresponding to the azomethine proton (CH=N) typically in the range of 8-9 ppm. Signals corresponding to the aromatic and aliphatic protons of the pyridine and amine moieties should be present. |

| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (C=N) in the range of 150-165 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base should be observed. |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula. |

Applications and Future Perspectives

Schiff bases derived from pyridine scaffolds are versatile compounds with a broad spectrum of potential applications.

-

Medicinal Chemistry: These compounds are promising candidates for the development of new therapeutic agents. They have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of the pyridine nitrogen and the imine nitrogen allows for chelation with metal ions, which can sometimes enhance biological activity.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the imine group can act as donor atoms, making these Schiff bases excellent ligands for the formation of metal complexes.[8] These complexes have applications in catalysis and as models for biological systems.

-

Materials Science: Pyridine-based Schiff bases can be used in the development of chemosensors for the detection of metal ions, as well as in the synthesis of polymers and dyes.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction. | - Increase reaction time. - Add a catalytic amount of glacial acetic acid. - Ensure anhydrous conditions if the amine is sensitive to moisture. |

| Product is soluble in the reaction solvent. | - Reduce the volume of the solvent using a rotary evaporator. - Try precipitating the product by adding a non-polar solvent like hexane or petroleum ether. | |

| Oily product instead of solid | Impurities or low melting point of the product. | - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the oil using column chromatography. |

| Broad peaks in NMR spectrum | Presence of impurities or residual solvent. | - Recrystallize the product again. - Ensure the product is thoroughly dried under vacuum. |

Conclusion

The synthesis of Schiff bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde provides a facile route to a diverse library of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide are robust and can be readily adapted for various primary amines. Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity, paving the way for further investigation into their biological and material properties.

References

-

Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Scientific Research Publishing. Available from: [Link]

-

A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. Available from: [Link]

-

Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. Available from: [Link]

-

Chemistry with Schiff Bases of Pyridine Derivatives. IntechOpen. Available from: [Link]

-

Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. Semantic Scholar. Available from: [Link]

-

Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches. Available from: [Link]

-

6-Ethoxypyridine-3-carbaldehyde. Pipzine Chemicals. Available from: [Link]

-

Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. SCIRP. Available from: [Link]

-

PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. DergiPark. Available from: [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Available from: [Link]

-

Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. Available from: [Link]

-

Oxidative Coupling of Aldehydes & Imines III. An Entry to the Synthesis of Highly Substituted Pyrrolidines. Leffingwell Reports. Available from: [Link]

-

Cobalt complexes of pyridine carboxaldehyde Schiff bases as cholinesterase inhibitors and anti-proliferative activity. Bulgarian Chemical Communications. Available from: [Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. ResearchGate. Available from: [Link]

-

Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC. Available from: [Link]

-

Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available from: [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. OICC Press. Available from: [Link]

-

Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available from: [Link]

Sources

- 1. BiblioBoard [openresearchlibrary.org]

- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 6-Ethoxypyridine-3-carbaldehyde | Properties, Uses, Safety Data & Supplier Information – Buy Online from China [pipzine-chem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. longdom.org [longdom.org]

- 8. Synthesis and Crystal Structure of Bis(N’-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) [scirp.org]

Nucleophilic addition reactions to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Application Note: Strategic Nucleophilic Functionalization of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Executive Summary

This application note details the optimized protocols for nucleophilic addition reactions to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde . This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and P2X3 antagonists. Its unique electronic structure—balancing the electron-deficient pyridine ring with the electron-donating ethoxy group—presents specific synthetic challenges and opportunities.

Key Technical Insight: The primary challenge in functionalizing this molecule is the "Acidic Methyl Trap" at position 2.[1] The proximity of the 2-methyl group to the pyridine nitrogen renders these protons acidic (pKa ~29, lowered by coordination). Strong bases or unoptimized nucleophilic conditions can lead to lateral deprotonation (side-chain metallation) rather than the desired addition to the C3-aldehyde. This guide provides protocols specifically tuned to suppress this side reaction.

Structural & Electronic Analysis

Before attempting synthesis, researchers must understand the competing electronic forces at play:

-

Electrophilic Center (C3-CHO): The target for nucleophilic attack.[1] It is activated by the electron-withdrawing nature of the pyridine nitrogen (inductive effect, -I).

-

Deactivating Influence (C6-OEt): The ethoxy group at C6 exerts a mesomeric donating effect (+M) into the ring.[2] Because C3 and C6 are in a para-like relationship, this electron density partially deactivates the aldehyde, making it less reactive than a naked pyridine-3-carboxaldehyde.

-

Steric & Acidic Hazard (C2-Me): The 2-methyl group provides steric bulk adjacent to the reaction site. More critically, it is susceptible to deprotonation by strong bases (e.g., organolithiums), leading to polymerization or dimerization byproducts.[2]

Visualizing the Reaction Landscape:

Figure 1: Reaction landscape detailing the primary synthetic pathways and the critical side-reaction risk (lateral deprotonation).[2]

Protocol A: Controlled Organometallic Addition (C-C Bond)

Objective: Synthesis of secondary alcohols via Grignard addition while preventing C2-methyl deprotonation.

The Challenge: Organolithiums (R-Li) are often too basic and may deprotonate the C2-methyl group. Grignard reagents (R-MgBr) are preferred due to their slightly lower basicity and high nucleophilicity.[2]

Reagents:

-

Substrate: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 equiv)

-

Nucleophile: Phenylmagnesium bromide (or alkyl variant) (1.2 equiv)[2]

-

Solvent: Anhydrous THF (Do not use Diethyl Ether; THF coordinates Mg better, stabilizing the transition state).[2]

-

Quench: Saturated NH₄Cl.[1]

Step-by-Step Protocol:

-

Apparatus Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Equip with a magnetic stir bar and a low-temperature thermometer.[1]

-

Solvation: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Temperature Control (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Note: While 0°C is standard for benzaldehydes, the acidic C2-methyl requires -78°C to kinetically favor addition over deprotonation.

-

-

Addition: Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: A color change (often to bright yellow/orange) indicates the formation of the alkoxide intermediate.[2]

-

-

Reaction Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (EtOAc/Hexane).[2][1]

-

Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH₄Cl (5 mL per mmol substrate).

-

Workup: Allow to warm to room temperature. Extract with EtOAc (3x).[2][1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Data Summary:

| Parameter | Recommendation | Rationale |

| Temperature | -78°C | Suppresses C2-methyl deprotonation (pKa ~29). |

| Solvent | THF | Better solubility and Lewis basicity than Et₂O.[1] |

| Stoichiometry | 1.2 equiv | Slight excess ensures conversion without massive basicity.[1] |

Protocol B: Chemoselective Reductive Amination (C-N Bond)

Objective: Coupling with primary/secondary amines to form medicinal chemistry linkers.

The Challenge: The electron-donating 6-ethoxy group stabilizes the aldehyde, potentially slowing down imine formation. Standard NaBH₄ reduction often leads to direct reduction of the aldehyde to the alcohol (byproduct) before the imine forms.

Solution: Use Sodium Triacetoxyborohydride (STAB) .[2][1] It is less reducing than NaBH₄ and will not reduce the aldehyde, only the protonated iminium ion.[1]

Reagents:

-

Substrate: 1.0 equiv.

-

Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv).[2]

-

Acid Catalyst: Acetic Acid (1-2 drops or 1.0 equiv).[2]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Protocol:

-

Imine Formation: In a vial, mix the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.3 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Note: Unlike simple benzaldehydes, this pyridine derivative may require this "pre-stir" to drive the equilibrium toward the imine/iminium species due to the deactivating ethoxy group.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Incubation: Stir at RT for 4–16 hours.

-

Self-Validating Step: Check LCMS.[1] You should see the mass of [Product + H]+. If you see [Aldehyde-Alcohol + H]+, the imine formation was too slow; increase the pre-stir time or add 3Å molecular sieves in Step 1.

-

-

Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to quench borate salts.

-

Purification: Extract with DCM. The product is often pure enough for the next step; otherwise, purify via silica chromatography (DCM/MeOH gradient).[2]

Protocol C: Knoevenagel Condensation (C=C Bond)[1]

Objective: Synthesis of vinyl pyridines (intermediates for heterocycle formation).

Reagents:

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv).[2][1]

-

Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv).[2]

Step-by-Step Protocol:

-

Dissolve aldehyde (1.0 equiv) and malononitrile (1.1 equiv) in Ethanol (0.5 M).

-

Add Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv).

-

Heat to reflux (78°C) for 2 hours.

-

Crystallization: Upon cooling, the product often precipitates out due to the planar, conjugated nature of the vinyl pyridine system. Filter and wash with cold ethanol.[1]

Workflow Visualization

Figure 2: Decision tree and procedural workflow for Carbon vs. Nitrogen nucleophilic addition.

References

-

Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text confirming reactivity patterns of pyridine-3-carboxaldehydes and resonance effects). [2]

-

Gros, P., & Fort, Y. (2002).[2] "Lithiation of 2-Heterosubstituted Pyridines". Journal of Organic Chemistry. (Describes the competition between nucleophilic addition and lateral lithiation in 2-substituted pyridines). [2]

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. (The definitive protocol for STAB reductive amination). [2]

-

Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on kinetic vs thermodynamic control in lithiation of substituted aromatics).

Sources

Synthesis of 6-ethoxy-2-methyl-3-substituted pyridine derivatives

Technical Application Note: Modular Synthesis of 6-Ethoxy-2-Methyl-3-Substituted Pyridines

Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of 6-ethoxy-2-methyl-3-substituted pyridine derivatives . These scaffolds are critical pharmacophores in medicinal chemistry, frequently observed in kinase inhibitors, analgesic agents, and antimicrobial compounds.[1]

The Synthetic Challenge: Tautomeric Ambiguity The primary challenge in synthesizing 6-alkoxypyridines is the ambident nucleophilicity of the precursor 2-pyridones (lactams). Direct alkylation of 6-methyl-2-pyridone with ethyl halides often yields a mixture of the desired O-alkyl product (pyridine) and the thermodynamically favored N-alkyl isomer (pyridone) .

The Solution: The "Chloro-Bridge" Strategy

To guarantee regioselectivity, this guide recommends the Imidate Pathway . This involves activating the pyridone oxygen via chlorination (

Scope of Protocol:

-

Target Core: 6-ethoxy-2-methylnicotinonitrile (as the model 3-substituted system).[1]

-

Scalability: Milligram to Multigram.

-

Key Mechanism: Deoxychlorination

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways. The red path indicates the risk of direct alkylation, while the green path represents the high-fidelity protocol detailed in this document.

Caption: Figure 1. The "Chloro-Bridge" strategy (Blue/Green) ensures exclusive O-alkylation compared to direct alkylation (Red).

Detailed Experimental Protocols

Protocol A: Synthesis of the Activated Intermediate

Target: 6-Chloro-2-methylnicotinonitrile Rationale: The C3-nitrile group is electron-withdrawing, activating the C6 position for the subsequent nucleophilic attack.

-

Reagents:

-

Equipment: Round-bottom flask, reflux condenser,

drying tube.

Step-by-Step:

-

Setup: Place 6-hydroxy-2-methylnicotinonitrile (1.34 g, 10 mmol) in a dry 50 mL RBF.

-

Addition: Carefully add

(5 mL) under a fume hood. (Caution: Exothermic).[1] -

Reaction: Heat the mixture to reflux (105–110 °C) for 2–3 hours. The suspension should become a clear solution, indicating consumption of the pyridone.

-

Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto 50 g of crushed ice with vigorous stirring.

-

Note: Maintain temperature <20°C to prevent hydrolysis of the nitrile.

-

-

Neutralization: Neutralize the aqueous slurry to pH 7–8 using solid

or 10% NaOH solution. -

Isolation: Extract with Ethyl Acetate (

mL). Dry organics over -

Result: Off-white solid (Yield: ~85–90%). Purity is usually sufficient for the next step.

Protocol B: The Regioselective (Ethoxylation)

Target: 6-Ethoxy-2-methylnicotinonitrile Rationale: Nucleophilic aromatic substitution displaces the chloride. The reaction is driven by the stability of the pyridine ring and the leaving group capacity of the chloride.

-

Reagents:

Step-by-Step:

-

Preparation: Dissolve the chloro-intermediate (0.76 g, 5.0 mmol) in absolute Ethanol (10 mL).

-

Nucleophile Addition: Add Sodium Ethoxide solution (1.2 eq, 6.0 mmol) dropwise at room temperature.

-

Reaction: Reflux the mixture (78 °C) for 4–6 hours.

-

Work-up: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (15 mL) and extract with Diethyl Ether or DCM.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Result: White crystalline solid or clear oil.

Data Summary & Optimization Parameters

| Parameter | Direct Alkylation (Et-I) | Chloro-Bridge Route ( |

| Regioselectivity | Poor (N-alkyl : O-alkyl ~ 60:[1]40) | Excellent (O-alkyl > 99%) |

| Yield (Overall) | 30–40% (isolated O-isomer) | 75–85% (2 steps) |

| Purification | Difficult (isomers have similar polarity) | Easy (distinct intermediates) |

| Moisture Tolerance | Moderate | Low (Step A requires dry conditions) |

Key Troubleshooting Tips:

-

Incomplete Chlorination: If starting material remains in Step A, add 0.5 mL of

-dimethylaniline as a catalyst.[1] -

Hydrolysis: If the nitrile group hydrolyzes to an amide during Step B, ensure the ethanol is strictly anhydrous (water attacks the nitrile).

Mechanistic Insight

The success of this protocol relies on the electronic activation provided by the substituent at Position 3.

-

Electron Withdrawal: The Nitrile (-CN) or Ester (-COOEt) at C3 pulls electron density from the ring.

-

Electrophilicity: This makes the C6-Cl bond highly polarized and susceptible to attack by the ethoxide ion (

). -

Meisenheimer Complex: The reaction proceeds through a transient anionic intermediate (Meisenheimer complex) stabilized by the ring nitrogen and the C3-substituent.

References

-

Synthesis of 2-Methoxypyridine-3-carbonitriles

-

Regioselectivity Challenges (N- vs O-alkylation)

-

Biological Activity of 6-Alkoxy Pyridines

-

General Pyridine Functionalization

- Title: Pyridineacetic acid, 6-methyl-, ethyl ester (Metal

- Source:Organic Syntheses, Coll. Vol. 6, p.711.

- Relevance: Provides background on handling 2-methylpyridine deriv

-

Link:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Troubleshooting & Optimization

Technical Support Center: A Guide to Handling Air-Sensitive Pyridine Aldehyde Derivatives

Welcome to the technical support center for handling air-sensitive pyridine aldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but challenging reagents. Pyridine aldehydes are valuable building blocks in organic synthesis, crucial for forming pharmaceuticals, ligands for coordination chemistry, and other complex molecules.[1][2] However, their susceptibility to oxidation and other side reactions necessitates careful handling to ensure experimental success and reproducibility.

This document moves beyond simple instructions, providing a framework of understanding based on chemical principles. Here, you will find in-depth troubleshooting guides for when things go wrong and a comprehensive set of FAQs to prevent issues before they start. Our goal is to empower you with the knowledge to handle these compounds with confidence and precision.

Troubleshooting Guide: Addressing Common Experimental Failures

When working with sensitive compounds, unexpected outcomes are a part of research. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low Reaction Yield or Complete Reaction Failure

You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows little to no product formation and a significant amount of starting material remaining.

Potential Cause A: Degradation of the Pyridine Aldehyde

-

The Chemistry: The aldehyde functional group is highly susceptible to oxidation, converting to the corresponding carboxylic acid. This is often the primary failure mode. The presence of atmospheric oxygen, especially when heated or in the presence of trace metals, can accelerate this process.[3]

-

Solution:

-

Verify Purity: Before use, check the purity of the aldehyde. A simple ¹H NMR can confirm the absence of the carboxylic acid proton. Discoloration (yellow to brown) is a visual indicator of degradation.[4]

-

Purify if Necessary: If impurities are detected, purify the aldehyde immediately before the experiment. Vacuum distillation is effective for liquids.

-

Strict Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere of argon or nitrogen using a Schlenk line or a glove box.[5][6] Ensure all glassware is oven- or flame-dried to remove adsorbed moisture.[7]

-

Potential Cause B: Inactivation by Air or Moisture

-

The Chemistry: Many reagents used in conjunction with pyridine aldehydes, such as organometallics (e.g., Grignard or organolithium reagents) or catalysts, are themselves extremely sensitive to air and moisture.[8] Water will quench these reagents, and oxygen can lead to unwanted side products, effectively halting your desired transformation.

-

Solution:

-

Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Even commercial anhydrous solvents can absorb moisture after being opened.[9]

-

Degas Solvents: Dissolved oxygen is a hidden reaction killer.[10] Degas all solvents immediately before use by sparging with an inert gas, or for more sensitive reactions, using the freeze-pump-thaw method.[11]

-

Proper Reagent Transfer: Use gas-tight syringes or cannula transfer techniques to add reagents to the reaction flask, avoiding any exposure to the laboratory atmosphere.[12][13]

-

Problem 2: Product Discoloration or Tar Formation

The reaction appears to work, but the crude product is a dark, tarry substance, or the purified compound is significantly colored.

Potential Cause: Aldehyde Instability

-

The Chemistry: Besides simple oxidation, aldehydes can undergo self-condensation (aldol reactions) or polymerization, especially under basic or acidic conditions or upon heating. These side reactions lead to complex mixtures of high-molecular-weight, often colored, byproducts.

-

Solution:

-

Temperature Control: Maintain the recommended reaction temperature. Use an ice bath for exothermic additions.

-

pH Management: If possible, buffer the reaction or use a non-nucleophilic base to control pH.

-

Purification Under Inert Gas: When performing column chromatography, consider using a setup that minimizes air exposure. This can be achieved by packing and running the column under a positive pressure of nitrogen.

-

Storage: Store the purified product under an inert atmosphere, at low temperature (see FAQ 1), and protected from light to prevent degradation over time.[14]

-

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling, storage, and use of air-sensitive pyridine aldehyde derivatives.

Q1: What are the optimal storage conditions for pyridine aldehyde derivatives?

Proper storage is the first line of defense against degradation. The goal is to protect the compound from oxygen, moisture, and light.

-

Atmosphere: Always store under a dry, inert atmosphere. Argon is preferred due to its density (it displaces air more effectively than nitrogen), but high-purity nitrogen is sufficient for most cases.[8]

-

Container: Use amber glass bottles with tight-fitting caps. For long-term storage of highly sensitive liquids, Aldrich Sure/Seal™ bottles are an industry standard, allowing for reagent removal via syringe without compromising the inert headspace.[7]

-

Temperature: Storage conditions are compound-specific, but refrigeration (2-8 °C) is generally recommended.[14][15] For particularly unstable derivatives, storage in a freezer (-20 °C) may be necessary. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

| Parameter | Recommendation | Rationale |

| Atmosphere | Argon or Nitrogen Blanket | Prevents oxidation by atmospheric O₂.[15] |

| Temperature | 2–8 °C (Refrigerator) | Slows the rate of decomposition and polymerization reactions. |

| Container | Amber Glass, Sure/Seal™ Bottle | Protects from light, which can catalyze degradation. Provides an airtight seal.[14] |

| Location | Dry, Well-Ventilated Area | Store away from incompatible materials like strong acids, bases, or oxidizers.[14] |

Q2: Argon vs. Nitrogen: Does the choice of inert gas matter?

For most applications involving pyridine aldehydes, high-purity nitrogen is adequate and more economical. However, argon is superior in two key aspects:

-

Density: Argon is about 1.4 times denser than air, while nitrogen is slightly less dense. This means argon provides a more stable and effective blanket over the reaction mixture, making it less susceptible to displacement by accidental air ingress.

-

Reactivity: Nitrogen is generally inert, but it can react with certain reagents, most notably lithium metal, to form lithium nitride. If your reaction involves lithium or other highly reactive metals, argon is mandatory.

For highly critical, small-scale, or lengthy reactions, the added security of using argon is often worth the extra cost.